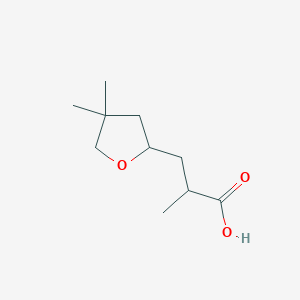
3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is commonly known as DMOA-PA and belongs to the family of oxolane carboxylic acids.
作用机制
The mechanism of action of DMOA-PA is not fully understood, but it is believed to be related to its ability to interact with specific cellular targets. DMOA-PA has been found to bind to certain proteins and enzymes in cells, affecting their activity and function. This interaction leads to the modulation of various cellular pathways, resulting in the observed biological effects.
Biochemical and Physiological Effects:
DMOA-PA has been found to have various biochemical and physiological effects on cells and tissues. It has been shown to induce apoptosis in cancer cells, increase insulin sensitivity in diabetic cells, and reduce inflammation in immune cells. These effects are believed to be related to the modulation of cellular pathways and the interaction with specific cellular targets.
实验室实验的优点和局限性
DMOA-PA has several advantages for use in lab experiments. It is easy to synthesize, has a high yield and purity, and has shown promising results in various scientific fields. However, there are also limitations to its use. DMOA-PA can be expensive to synthesize in large quantities, and its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental settings.
未来方向
There are several future directions for research on DMOA-PA. One potential area of research is the development of DMOA-PA analogs with improved potency and selectivity. Another area of research is the investigation of the mechanism of action of DMOA-PA, which could lead to a better understanding of its biological effects. Additionally, further studies on the potential therapeutic applications of DMOA-PA in cancer, diabetes, and inflammation are needed to determine its clinical potential.
In conclusion, DMOA-PA is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its synthesis method is efficient, and it has shown promising results in various scientific fields. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of DMOA-PA involves the reaction of 2-methylpropene with oxalyl chloride and subsequent reaction with 2,2-dimethyloxolane. The yield of this reaction is high, and the purity of the resulting product is also high. The synthesis method has been optimized to produce DMOA-PA in large quantities for research purposes.
科学研究应用
DMOA-PA has been extensively studied for its potential use in various scientific fields. It has shown promising results in the treatment of cancer, diabetes, and inflammation. In cancer research, DMOA-PA has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing the proliferation of cancer cells. In diabetes research, DMOA-PA has been found to increase insulin sensitivity and reduce blood glucose levels. Inflammation research has shown that DMOA-PA can reduce inflammation by inhibiting the production of inflammatory cytokines.
属性
IUPAC Name |
3-(4,4-dimethyloxolan-2-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-7(9(11)12)4-8-5-10(2,3)6-13-8/h7-8H,4-6H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMAGPZYGJWXPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC(CO1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

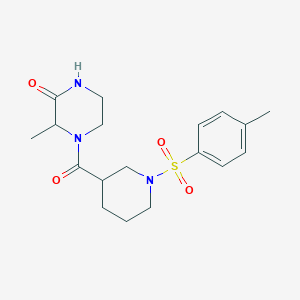
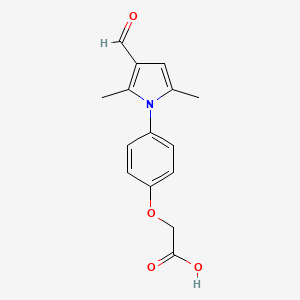
![methyl 4-[[4-[(E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2918480.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2918481.png)
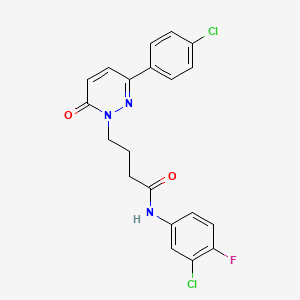

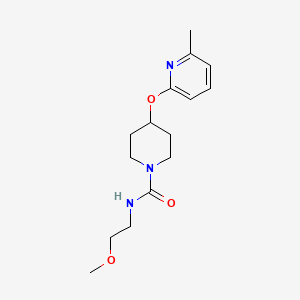
![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(3-phenylpropyl)urea](/img/structure/B2918490.png)
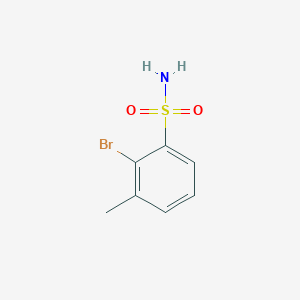
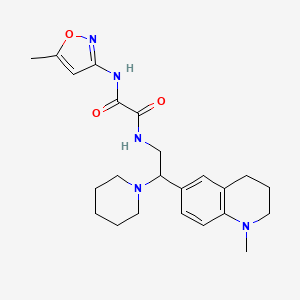
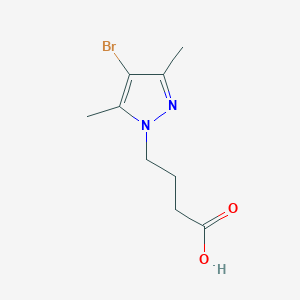


![3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2918500.png)